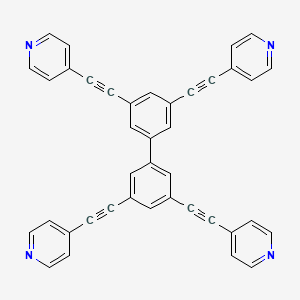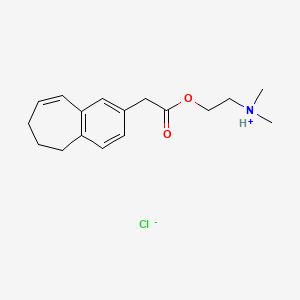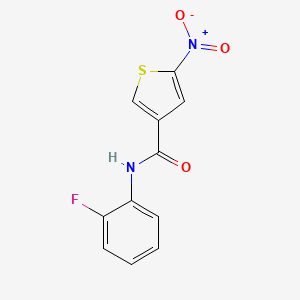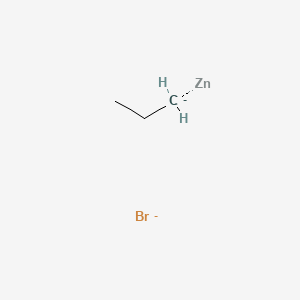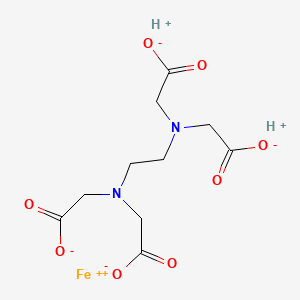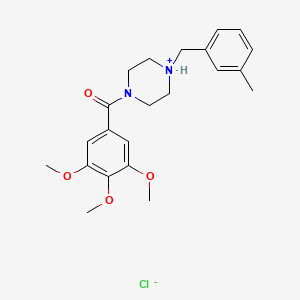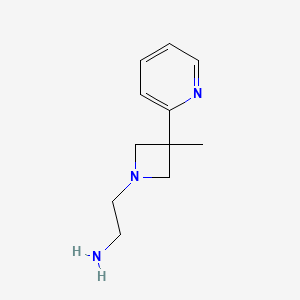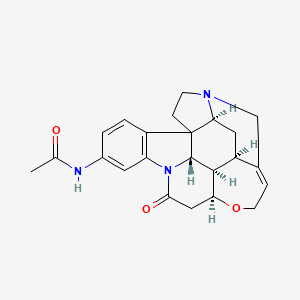
3-Acetamidostrychnine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetamidostrychnine: is a derivative of strychnine, an alkaloid found in the seeds of the Strychnos nux-vomica tree This compound is known for its complex structure and significant biological activity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamidostrychnine typically involves the acetylation of strychnine. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 3-Acetamidostrychnine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: 3-Acetamidostrychnine is used as a starting material for the synthesis of various complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of alkaloids on cellular processes. It serves as a model compound for investigating the interactions between alkaloids and biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its biological activity makes it a candidate for studying its effects on the nervous system and exploring its potential as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its derivatives are employed in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 3-Acetamidostrychnine involves its interaction with specific molecular targets in the body. It is known to bind to receptors in the nervous system, affecting neurotransmission and leading to various physiological effects. The compound’s structure allows it to interact with ion channels and enzymes, modulating their activity and influencing cellular processes.
類似化合物との比較
Strychnine: The parent compound of 3-Acetamidostrychnine, known for its potent biological activity and toxic effects.
Brucine: Another alkaloid found in the same plant, with similar but less potent effects compared to strychnine.
3-Nitrostrychnine: A derivative of strychnine with a nitro group, used in various chemical studies.
Uniqueness: this compound is unique due to its acetamido group, which imparts different chemical and biological properties compared to its parent compound, strychnine. This modification allows for distinct interactions with biological targets and provides opportunities for developing new derivatives with specific activities.
特性
CAS番号 |
19452-88-1 |
|---|---|
分子式 |
C23H25N3O3 |
分子量 |
391.5 g/mol |
IUPAC名 |
N-[(4aR,5aS,13aS,15aS,15bR)-14-oxo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-11-yl]acetamide |
InChI |
InChI=1S/C23H25N3O3/c1-12(27)24-14-2-3-16-17(8-14)26-20(28)10-18-21-15-9-19-23(16,22(21)26)5-6-25(19)11-13(15)4-7-29-18/h2-4,8,15,18-19,21-22H,5-7,9-11H2,1H3,(H,24,27)/t15-,18-,19-,21-,22-,23?/m0/s1 |
InChIキー |
XBWZQNUDVIKNSJ-XJZMMIRDSA-N |
異性体SMILES |
CC(=O)NC1=CC2=C(C=C1)C34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5 |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




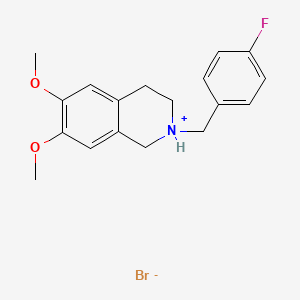

![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)


